molecular formula C12H15NO B11905860 1-Phenylpiperidine-3-carbaldehyde

1-Phenylpiperidine-3-carbaldehyde

Cat. No.: B11905860
M. Wt: 189.25 g/mol
InChI Key: QJIWGJPOKYOJHB-UHFFFAOYSA-N
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Description

1-Phenylpiperidine-3-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives It features a phenyl group attached to the piperidine ring, with an aldehyde functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-phenylpiperidine with a formylating agent such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 1-phenylpiperidine-3-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Safety measures are crucial due to the handling of reactive chemicals and the need for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Nitrating agents (HNO3), halogenating agents (Br2, Cl2)

Major Products:

    Oxidation: 1-Phenylpiperidine-3-carboxylic acid

    Reduction: 1-Phenylpiperidine-3-methanol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-Phenylpiperidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Phenylpiperidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • 1-Phenylpiperidine-4-carbaldehyde
  • 1-Phenylpiperidine-2-carbaldehyde
  • 1-Phenylpiperidine-3-methanol

Comparison: 1-Phenylpiperidine-3-carbaldehyde is unique due to the position of the aldehyde group on the piperidine ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility, making it a distinct compound of interest in various research fields.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-phenylpiperidine-3-carbaldehyde

InChI

InChI=1S/C12H15NO/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2

InChI Key

QJIWGJPOKYOJHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)C=O

Origin of Product

United States

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